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Compound of Interest

Compound Name: PF-03654764

Cat. No.: B1256340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological profile of PF-03654764, a

selective histamine H3 receptor antagonist, in relation to other established antihistamines. The

data presented is compiled from preclinical and clinical studies to facilitate an objective

assessment of its therapeutic potential and differentiation from existing allergy treatments.

Executive Summary
PF-03654764 is a potent and highly selective antagonist of the histamine H3 receptor, a key

target in the modulation of histamine and other neurotransmitter release in the central and

peripheral nervous systems. Unlike traditional antihistamines that primarily target the histamine

H1 receptor to alleviate acute allergic symptoms, PF-03654764's mechanism of action

suggests a potential role in addressing nasal congestion, a symptom often inadequately

managed by H1 antagonists alone. This guide synthesizes the available quantitative data on its

receptor binding affinity, preclinical pharmacokinetics, and clinical efficacy in the context of

allergic rhinitis.

In Vitro Pharmacology: Receptor Binding and
Selectivity
PF-03654764 demonstrates high affinity and exceptional selectivity for the histamine H3

receptor. Preclinical data indicates that it is over 1000-fold more selective for the H3 receptor
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compared to other histamine receptor subtypes[1]. This high selectivity is a key differentiating

factor from many first and some second-generation antihistamines which can exhibit off-target

effects at other receptors, such as muscarinic and adrenergic receptors, leading to side effects

like dry mouth and drowsiness.

Table 1: Histamine Receptor Binding Affinity of PF-03654764

Species Receptor Assay Type Ki (nM) pKi Reference

Human H3 Whole Cell 1.2 8.98 [1]

Human H3
HEK-293

Cells
1.4 8.84 [1]

Rat H3 Whole Cell 7.9 8.10 [1]

Rat H3
HEK-293

Cells
19 7.73 [1]

Table 2: Comparative Binding Affinities (Ki in nM) of Various Antihistamines at H1, H3, and M1

Receptors

Antihistamine
H1 Receptor (Ki,
nM)

H3 Receptor (Ki,
nM)

M1 Receptor (Ki,
nM)

PF-03654764 >1000 (estimated) 1.2 (Human) Data Not Available

Fexofenadine ~10 Data Not Available >10,000

Cetirizine ~3 Data Not Available >10,000

Desloratadine ~0.4 Data Not Available >10,000

Chlorpheniramine
~15

(dexchlorpheniramine)
Data Not Available

~1,300

(dexchlorpheniramine)

[2]

Note: Data for different compounds are from various sources and may not be directly

comparable due to differing experimental conditions.
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Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models indicate that PF-03654764 is orally bioavailable.

Table 3: Pharmacokinetic Parameters of PF-03654764 in Preclinical Models

Species Dose Cmax (ng/mL)
AUC0-24
(ng·h/mL)

Reference

Sprague-Dawley

Rat

10 mg/kg (oral,

14 days)
8057 67400 [1]

Beagle Dog
1 mL/kg (oral, 7

days)
6302 18175 [1]

Clinical Efficacy in Allergic Rhinitis
A key clinical study (NCT01033396) evaluated the efficacy of PF-03654764 as an add-on

therapy to the H1 antagonist fexofenadine for the treatment of allergic rhinitis in an

Environmental Exposure Unit (EEU). The combination was compared to fexofenadine plus

pseudoephedrine, a common decongestant.

The primary endpoint of superiority over the fexofenadine/pseudoephedrine combination for

nasal congestion was not met. However, post-hoc analyses revealed that the combination of

PF-03654764 and fexofenadine did provide a statistically significant improvement in the Total

Nasal Symptom Score (TNSS) when compared to placebo.

Table 4: Summary of Clinical Trial NCT01033396 Results
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Treatment
Group

Primary
Outcome (vs.
Fexofenadine
+
Pseudoephedr
ine)

Secondary
Outcome
(TNSS vs.
Placebo)

Onset of
Action (TNSS)

Adverse
Events

PF-03654764 +

Fexofenadine
Not Superior

Significantly

Reduced
60 minutes

Elevated

Incidence

Fexofenadine +

Pseudoephedrin

e

-
Significantly

Reduced
30 minutes -

Signaling Pathways
The therapeutic effects and potential side effects of antihistamines are dictated by their

interaction with specific receptor signaling pathways.
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Experimental Protocols
Histamine Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to histamine

receptors.

Materials:

Cell membranes expressing the target histamine receptor (e.g., H1 or H3).

Radiolabeled ligand specific for the receptor of interest (e.g., [3H]-mepyramine for H1,

[3H]-Nα-methylhistamine for H3).

Test compound (PF-03654764 or other antihistamines).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

Wash buffer (cold assay buffer).

Glass fiber filters.

Scintillation counter.
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Procedure:

A constant concentration of the radiolabeled ligand and cell membranes are incubated in

the assay buffer.

Varying concentrations of the unlabeled test compound are added to compete with the

radioligand for binding to the receptor.

Non-specific binding is determined in the presence of a high concentration of a known,

potent, unlabeled ligand.

The mixture is incubated to allow binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which traps the

receptor-bound radioligand.

Filters are washed with cold wash buffer to remove unbound radioligand.

The amount of radioactivity on the filters is quantified using a scintillation counter.

The IC50 (the concentration of test compound that inhibits 50% of specific radioligand

binding) is calculated from the competition curve.

The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff

equation, which also takes into account the concentration and affinity of the radioligand.

In Vitro Functional Assays (cAMP Accumulation for H3
Receptor)
This assay measures the functional consequence of receptor activation or inhibition.

Materials:

Cells stably expressing the human histamine H3 receptor.

Assay buffer.

Test compound (e.g., PF-03654764).
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Forskolin (an adenylyl cyclase activator).

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

H3 receptor-expressing cells are plated in a multi-well plate.

Cells are incubated with varying concentrations of the test compound.

Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular

cAMP.

As the H3 receptor is Gi-coupled, its activation inhibits adenylyl cyclase and reduces

cAMP levels. An H3 antagonist like PF-03654764 will block this inhibition.

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured

using a cAMP detection kit.

The effect of the test compound on cAMP levels is used to determine its functional

potency (e.g., EC50 or IC50).

Environmental Exposure Unit (EEU) Clinical Trial
Methodology
The EEU is a controlled environment used to assess the efficacy of allergy medications.

Facility: A specially designed room where environmental conditions such as temperature,

humidity, and allergen levels can be precisely controlled.

Allergen Dispersal: A system for dispersing a consistent and uniform concentration of a

specific allergen (e.g., ragweed pollen) into the air.

Subject Selection: Participants with a confirmed allergy to the specific allergen being tested

are recruited.

Procedure:
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Subjects are randomized to receive the investigational drug, a comparator, or a placebo in

a double-blind manner.

After dosing, subjects enter the EEU and are exposed to the allergen for a predetermined

period (e.g., 4-6 hours).

Subjects record their allergy symptoms (e.g., sneezing, runny nose, itchy eyes, nasal

congestion) at regular intervals using a standardized scoring system (e.g., Total Nasal

Symptom Score - TNSS).

Objective measures, such as nasal airflow, may also be recorded.

The study is typically a crossover design, where each subject receives all treatments in a

random order over different sessions, with a washout period in between.

Data is analyzed to compare the efficacy of the different treatments in reducing allergy

symptoms.
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Environmental Exposure Unit (EEU) Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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